Methanone, (4-nitrophenyl)(3-(beta-D-xylopyranosyloxy)phenyl)-
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Overview
Description
Methanone, (4-nitrophenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- is a complex organic compound with significant applications in various scientific fields. This compound features a methanone group attached to a 4-nitrophenyl and a 3-(beta-D-xylopyranosyloxy)phenyl group, making it a unique molecule with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-nitrophenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- typically involves nucleophilic aromatic substitution reactions. The process begins with the preparation of the 4-nitrophenyl and 3-(beta-D-xylopyranosyloxy)phenyl intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include strong bases and nucleophiles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-nitrophenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methanone, (4-nitrophenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and interactions.
Medicine: Investigated for potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methanone, (4-nitrophenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the xylopyranosyloxy group can interact with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzophenone, 4-nitro-: Similar structure but lacks the xylopyranosyloxy group.
4-Nitrophenyl phenyl ketone: Another related compound with similar reactivity.
(4-methyl-3-nitrophenyl) (phenyl)methanone: Differing by the presence of a methyl group instead of the xylopyranosyloxy group
Uniqueness
Methanone, (4-nitrophenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- is unique due to the presence of the xylopyranosyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
83355-06-0 |
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Molecular Formula |
C18H17NO8 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
(4-nitrophenyl)-[3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C18H17NO8/c20-14-9-26-18(17(23)16(14)22)27-13-3-1-2-11(8-13)15(21)10-4-6-12(7-5-10)19(24)25/h1-8,14,16-18,20,22-23H,9H2/t14-,16+,17-,18+/m1/s1 |
InChI Key |
REJKJBPZTFIKPU-SPUZQDLCSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC(=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=CC(=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)O)O |
Origin of Product |
United States |
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